(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Asymmetric catalysis Chiral ligand synthesis Enantioselective hydrogenation

Racemic or wrong-enantiomer epoxide starting materials force costly chiral resolution and risk reduced biological efficacy. This (R)-configured building block solves that by enabling direct stereospecific synthesis of enantiomerically enriched alcohols and amines. • Single (R)-enantiomer; eliminates racemate separation costs and off-target effects. • Achieves >95% ee in asymmetric hydrogenation ligand synthesis. • Supplied at ≥98% purity; ready for immediate use in medicinal chemistry workflows.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 149057-20-5
Cat. No. B132341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
CAS149057-20-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CO1
InChIInChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
InChIKeyZBBGKXNNTNBRBH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate – Chiral Epoxide Building Block


(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral, non-racemic epoxide building block featuring a single (R)-configured stereocenter within an oxirane ring and a Boc-protected amine [1]. With a molecular weight of 173.21 g/mol, it serves as a versatile intermediate for introducing defined chirality into pharmaceutical candidates, particularly where stereochemical integrity directly impacts biological activity . The compound is commercially available with purities typically ranging from 95% to 98% and is used in stereoselective ring-opening reactions to generate enantiomerically enriched alcohols and amines .

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Cannot Be Substituted


Generic substitution of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate with its racemate or opposite enantiomer is invalid in stereospecific applications. Chiral epoxides are pivotal intermediates for the asymmetric synthesis of bioactive compounds, where the absolute configuration dictates the biological activity of the final product [1]. Using the racemic mixture (±)-tert-butyl (oxiran-2-ylmethyl)carbamate introduces an unwanted enantiomer that can lead to reduced efficacy, off-target effects, or require costly separation steps. Similarly, the (S)-enantiomer will produce the opposite stereochemical outcome in subsequent reactions, rendering it unsuitable for pathways requiring the (R)-configuration. The following evidence quantifies the specific differential attributes that enforce the selection of the (R)-enantiomer.

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: Comparator Analysis


Enantiomeric Excess in Chiral Ligand Synthesis

The (R)-enantiomer demonstrates superior utility in asymmetric catalysis compared to its racemic counterpart. When used as a building block for chiral ligands in asymmetric hydrogenation reactions, this compound has been reported to achieve enantiomeric excesses above 95% . In contrast, employing a racemic mixture would cap the maximum theoretical enantiomeric excess at 0% for the desired configuration, as it provides an equal mixture of both stereoisomers. The 95% ee value represents a quantifiable performance metric directly attributable to the compound's configurational purity.

Asymmetric catalysis Chiral ligand synthesis Enantioselective hydrogenation

Commercial Purity Specification

The (R)-enantiomer is commercially supplied with a defined purity of 98%, verified by HPLC, NMR, and GC . This specification ensures a high degree of chemical homogeneity for pharmaceutical research and development. While the (S)-enantiomer (CAS 161513-47-9) is also available, its procurement would require separate qualification and would yield opposite stereochemical outcomes, thus not a like-for-like substitute. The racemic mixture (±)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 115198-80-6) is available but its purity does not address the presence of the unwanted enantiomer, which is a critical quality attribute for stereospecific synthesis .

Pharmaceutical intermediate Quality control Chemical purity

Stereospecific Epoxide Opening to Chiral Alcohols

The (R)-configured oxirane ring in this compound is a substrate for stereospecific nucleophilic ring-opening reactions, enabling the synthesis of chiral alcohols with high enantiomeric purity . This reactivity is inherent to the single enantiomer. In contrast, the use of the racemic mixture would produce a 1:1 mixture of enantiomeric alcohols, requiring additional chiral resolution steps [1]. While direct head-to-head yield data for this specific compound versus its racemate is not identified in the searchable literature, the principle of stereospecific epoxide opening is a class-level inference that underscores the value of the single enantiomer.

Chiral alcohol synthesis Stereoselective ring-opening Nucleophilic addition

Application Scenarios for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate


Synthesis of Chiral Ligands for Asymmetric Catalysis

Procurement of the (R)-enantiomer is essential for the development of chiral ligands used in asymmetric hydrogenation, where the compound's defined stereochemistry is directly correlated with achieving enantiomeric excesses above 95% in catalytic reactions . This application mandates the use of the single enantiomer, as the racemate would produce an achiral or racemic catalyst, eliminating enantioselectivity.

Enantiopure Pharmaceutical Intermediates

The compound serves as a critical intermediate for synthesizing enantiomerically pure pharmaceuticals, such as β-secretase inhibitors for Alzheimer's disease, where the oxirane group provides essential binding interactions with enzyme residues . The (R)-configuration is a specific requirement; the (S)-enantiomer or racemate would not provide the correct spatial arrangement for target binding.

Stereospecific Synthesis of Chiral Alcohols and Amines

Its value proposition in procurement is centered on enabling the direct synthesis of single-enantiomer alcohols and amines via stereospecific ring-opening . This avoids the need for costly and time-consuming chiral resolution steps associated with racemic starting materials, thereby streamlining synthetic routes in medicinal chemistry research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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